molecular formula C8H10N2O2 B1274188 2-(4-Aminophenoxy)acetamide CAS No. 58232-55-6

2-(4-Aminophenoxy)acetamide

Cat. No.: B1274188
CAS No.: 58232-55-6
M. Wt: 166.18 g/mol
InChI Key: COKCPIVADVZEGT-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a solid, crystalline substance that is used in various scientific research and industrial applications. The compound is characterized by the presence of an aminophenoxy group attached to an acetamide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Aminophenoxy)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 2-(4-aminophenoxy)acetic acid, which is then converted to the acetamide derivative through amidation reactions . Another method involves the Beckmann rearrangement of oximes derived from hydroxyaromatic ketones, followed by solvolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-Aminophenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(2-Hydroxyphenoxy)acetamide
  • 2-(2-Nitrophenoxy)acetamide

Uniqueness

2-(4-Aminophenoxy)acetamide is unique due to its specific aminophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(4-aminophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCPIVADVZEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388583
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58232-55-6
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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